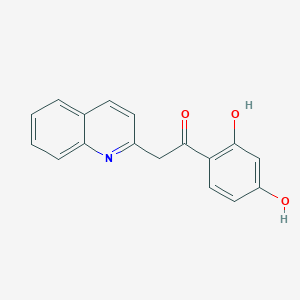![molecular formula C16H13NO4 B11842220 Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate CAS No. 68950-07-2](/img/structure/B11842220.png)
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. This compound is characterized by its fused nitrogen heterocyclic structure, which is prevalent in various natural products and synthetic molecules. The unique structural features of this compound make it a subject of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves multi-component reactions. One common method is the one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . Another approach involves the tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline ester and maleic anhydride or an acrylate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: The compound’s unique properties are explored for use in materials science and as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused nitrogen heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include topoisomerase inhibition, leading to cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-a]isoquinoline: The parent compound with similar structural features.
Lamellarins: Marine natural products with a pyrrolo[2,1-a]isoquinoline core, known for their cytotoxic activity.
Azalamellarins: Synthetic analogs of lamellarins with enhanced biological activity.
Uniqueness: Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl ester groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
68950-07-2 |
|---|---|
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)12-9-17-8-7-10-5-3-4-6-11(10)14(17)13(12)16(19)21-2/h3-9H,1-2H3 |
Clé InChI |
GZVCIMDRCRCRFS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN2C=CC3=CC=CC=C3C2=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)

![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)



![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)

